

physical properties of m-benzenedisulfonic acid

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Compound of Interest

Compound Name: *1,3-Benzenedisulfonic acid*

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An In-depth Technical Guide to the Physical Properties of m-Benzenedisulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Benzenedisulfonic acid, also known as benzene-1,3-disulfonic acid, is a significant organosulfur compound with the chemical formula $C_6H_6O_6S_2$.^{[1][2][3][4][5][6][7][8]} As a member of the benzenesulfonic acid class, it consists of a benzene ring substituted with two sulfo groups at the meta positions.^{[6][7][9]} This compound serves as a crucial intermediate in the synthesis of various dyes and pharmaceuticals.^{[2][10]} Its physical properties are dictated by the presence of the aromatic ring and the two highly polar sulfonic acid functional groups. This guide provides a comprehensive overview of the core physical properties of m-benzenedisulfonic acid, detailed experimental protocols for their determination, and logical diagrams to illustrate key relationships and workflows.

Quantitative Physical Properties

The key physical properties of m-benzenedisulfonic acid are summarized in the table below for easy reference and comparison.

| Property | Value | References |
|--------------------------------|---|---------------------------|
| Molecular Formula | $C_6H_6O_6S_2$ | [1][2][3][4][5][6][7][8] |
| Molecular Weight | 238.24 g/mol | [3][5][6][7][8][11] |
| Appearance | White to yellowish crystalline, hygroscopic solid | [1][7][9][10] |
| Melting Point | 136.0 °C or 165 - 167 °C | [2][3][4][5][7][8][9][10] |
| Boiling Point | Decomposes | [10] |
| Density | $1.764 \pm 0.06 \text{ g/cm}^3$ | [2][3][4][7][8][9] |
| Solubility in Water | Very soluble (1000 g/L at 25 °C) | [2][3][4] |
| Solubility in Organic Solvents | Generally low in non-polar organic solvents | [1] |
| pKa (Predicted) | -1.43 ± 0.30 | [7][8][9] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and determination of key physical properties of m-benzenedisulfonic acid are provided below.

Synthesis of m-Benzenedisulfonic Acid via Sulfonation

This protocol describes the synthesis of m-benzenedisulfonic acid through the sulfonation of benzene.

Materials:

- Benzene
- 100% Sulfuric acid
- 65% Oleum (fuming sulfuric acid)

- Calcium hydroxide or calcium carbonate
- Sodium carbonate
- Cast-steel agitator vessel
- Heating and cooling system

Procedure:

- Introduce benzene into a cast-steel agitator vessel containing 100% sulfuric acid.
- Heat the reactor contents to 100 °C and maintain this temperature for one hour to achieve monosulfonation.
- Transfer the product from the first step to another agitator vessel containing 65% oleum. The temperature will exothermically rise from approximately 30 °C to 80 °C.
- Maintain the reaction mixture at 80 °C for an additional 1-2 hours to facilitate disulfonation.
- To remove sulfate ions, add calcium hydroxide or calcium carbonate to the sulfonation mass, leading to the precipitation of gypsum (calcium sulfate).
- Filter off the precipitated gypsum.
- Treat the filtrate with sodium carbonate to convert the disulfonic acid to its disodium salt.
- Dry the resulting disodium salt, for example, using a drum dryer.^{[7][9]}

Purification by Recrystallization and Ion Exchange

This protocol details the purification of m-benzenedisulfonic acid.

Materials:

- Crude m-benzenedisulfonic acid (or its potassium or barium salt)
- Deionized water

- Strong cation exchange resin (H⁺ form)
- Calcium chloride (for drying)
- Crystallization dish
- Filtration apparatus

Procedure:

- If starting with a salt (e.g., potassium or barium salt), recrystallize it from deionized water.
- Prepare an aqueous solution of the recrystallized salt or the crude acid.
- Pass the solution through a column packed with a strong cation exchange resin in the H⁺ form. This will convert the salt to the free acid.
- Collect the acidic eluate.
- Recrystallize the acid from conductivity water at least twice.
- Dry the purified crystals over calcium chloride at 25 °C.^[9]

Determination of Melting Point (Capillary Method)

This protocol describes the standard capillary method for determining the melting point range.

[\[2\]](#)[\[4\]](#)[\[12\]](#)

Materials:

- Dry, purified m-benzenedisulfonic acid
- Capillary tubes
- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Mortar and pestle

Procedure:

- Ensure the m-benzenedisulfonic acid sample is completely dry and finely powdered using a mortar and pestle.
- Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[12]
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.
- Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[2]
- Record the temperature at which the first drop of liquid appears (the initial melting point) and the temperature at which the entire sample becomes a clear liquid (the final melting point). The range between these two temperatures is the melting range.[2]

Determination of Aqueous Solubility (Gravimetric Method)

This protocol outlines a method for the quantitative determination of solubility in water.

Materials:

- m-Benzenedisulfonic acid
- Deionized water
- Airtight container (e.g., a sealed flask)
- Constant temperature bath
- Filtration system (e.g., syringe filter with a membrane of appropriate pore size)
- Pre-weighed vials
- Analytical balance
- Oven

Procedure:

- Add an excess amount of m-benzenedisulfonic acid to a known volume of deionized water in an airtight container.
- Place the container in a constant temperature bath (e.g., 25 °C) and agitate it for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
- Allow the undissolved solid to settle.
- Carefully withdraw a known volume of the supernatant using a filtered syringe to avoid transferring any solid particles.
- Dispense the clear, saturated solution into a pre-weighed vial.
- Weigh the vial containing the solution to determine the mass of the solution.
- Place the vial in an oven at a temperature sufficient to evaporate the water without decomposing the acid.
- Once all the water has evaporated, cool the vial in a desiccator and weigh it again.
- The mass of the dissolved m-benzenedisulfonic acid is the final mass of the vial minus the initial tare mass of the vial.
- Calculate the solubility in g/L by determining the mass of the solute in the volume of the solution withdrawn.

Determination of pKa (Potentiometric Titration)

This protocol describes the determination of the acid dissociation constant (pKa) using potentiometric titration.[\[1\]](#)[\[13\]](#)

Materials:

- m-Benzenedisulfonic acid
- Standardized strong base solution (e.g., 0.1 M NaOH)

- Deionized water
- pH meter with a glass electrode, calibrated with standard buffers
- Burette
- Magnetic stirrer and stir bar

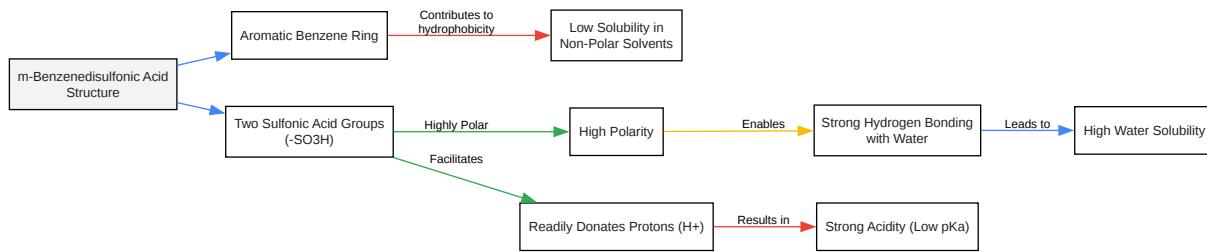
Procedure:

- Accurately weigh a sample of m-benzenedisulfonic acid and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
- Place the solution in a beaker with a magnetic stir bar and begin gentle stirring.
- Immerse the calibrated pH electrode into the solution.
- Record the initial pH of the solution.
- Begin adding the standardized strong base solution from the burette in small, known increments.
- After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.
- Continue the titration well past the equivalence points (for a diprotic acid, there will be two).
- Plot a titration curve of pH versus the volume of titrant added.
- Determine the equivalence points from the inflection points of the curve (or by taking the first or second derivative of the curve).
- The pKa values correspond to the pH at the half-equivalence points. For a strong acid like m-benzenedisulfonic acid, the first pKa will be very low and may be difficult to determine accurately with this method. The second pKa would be determined at the halfway point to the second equivalence point.

Visualizations

Structure-Property Relationship

The following diagram illustrates the logical relationship between the molecular structure of m-benzenedisulfonic acid and its key physical properties.

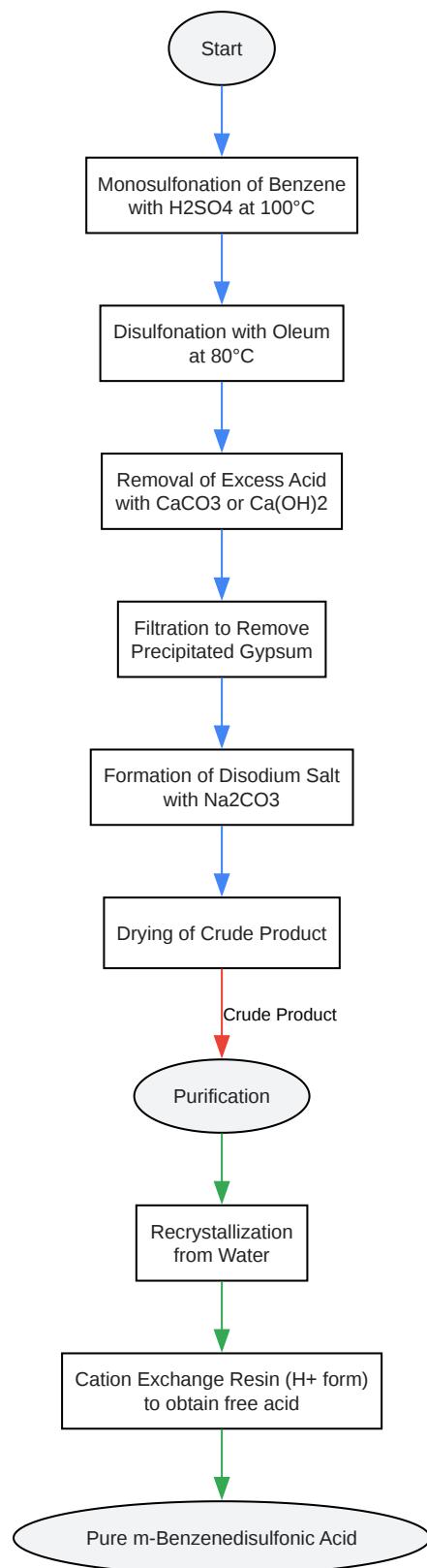


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Caption: Relationship between molecular structure and physical properties.

Experimental Workflow: Synthesis and Purification

The diagram below outlines the experimental workflow for the synthesis and purification of m-benzenedisulfonic acid.



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Caption: Workflow for the synthesis and purification of m-benzenedisulfonic acid.

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References

- 1. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. cdn.juniata.edu [cdn.juniata.edu]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. scribd.com [scribd.com]
- 6. Khan Academy [khanacademy.org]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. store.astm.org [store.astm.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. CN101723858A - Method for preparing benzenesulfonic acid - Google Patents [patents.google.com]
- 11. thinksrs.com [thinksrs.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. byjus.com [byjus.com]
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